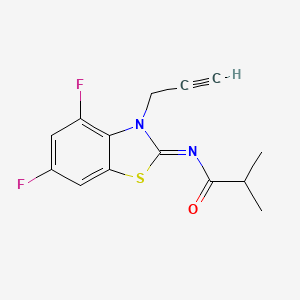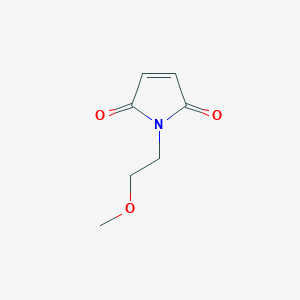
1-(2-Methoxy-ethyl)-pyrrole-2,5-dione
Vue d'ensemble
Description
1-(2-Methoxy-ethyl)-pyrrole-2,5-dione, also known as Mepd or Methylpyrrolidone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Mepd has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Electron Transport Layer for Polymer Solar Cells
The synthesis of n-type conjugated polyelectrolytes, incorporating the electron-deficient diketopyrrolopyrrole (DPP) backbone, highlights the application of such derivatives in the development of electron transport layers for inverted polymer solar cells. These materials, characterized by high conductivity and electron mobility, facilitate electron extraction and reduce exciton recombination, thereby enhancing the power conversion efficiency of solar cell devices (Hu et al., 2015).
Organic Corrosion Inhibitors
1H-pyrrole-2,5-dione derivatives have been shown to be effective corrosion inhibitors for carbon steel in acidic media. Their efficiency increases with concentration, and they are considered mixed-type inhibitors, demonstrating the potential of such compounds in protecting metals against corrosion. The adsorption of these derivatives on metal surfaces is primarily through a chemisorption process (Zarrouk et al., 2015).
Photophysical Properties and Organic Optoelectronics
Symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized and studied for their photophysical properties. These derivatives demonstrate potential applications in organic optoelectronics and as acid-base indicators due to their enhanced water solubility and optical properties under various conditions (Zhang et al., 2014).
Electrochemical Polymerization and Conductivity
The synthesis and electrochemical polymerization of monomers derived from pyrrole-3-(2-methoxy-ethyl)acetate demonstrate the utility of DPP derivatives in creating conductive polymers. These polymers show remarkable stability and electroactivity in different media, indicating their suitability for electronic applications (Ho-Hoang et al., 1994).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-5-4-8-6(9)2-3-7(8)10/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUGWWOMVNVWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2650502.png)
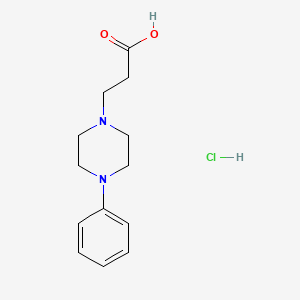

![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate](/img/structure/B2650506.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2650508.png)


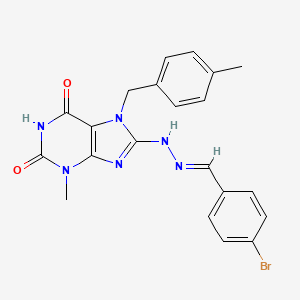
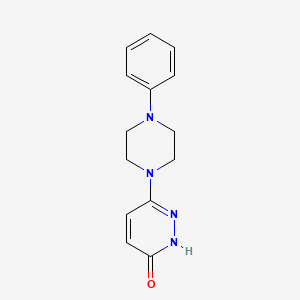

![ethyl 6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2650519.png)
![(2-Methylspiro[3.3]heptan-2-yl)methanol](/img/structure/B2650521.png)
![N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2650522.png)
